molecular formula C17H25N3O2 B2822113 6-Cyclopropyl-3-{[1-(2-hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one CAS No. 2195810-62-7

6-Cyclopropyl-3-{[1-(2-hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one

Cat. No.: B2822113
CAS No.: 2195810-62-7
M. Wt: 303.406
InChI Key: UAEQVUCJNIEJFR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidines, which are part of the structure of this compound, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . The synthesis of piperidine-containing compounds has been widespread . The use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters . Moreover, the resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .


Molecular Structure Analysis

The compound contains a cyclopropyl group, a piperidin-4-yl group, and a dihydropyrimidin-4-one group. Cycloalkanes, such as cyclopropyl, are cyclic hydrocarbons where the carbon atoms are arranged in the form of a ring . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Scientific Research Applications

Topoisomerase II Inhibition

Compounds similar in structure to the one mentioned have been explored for their ability to inhibit topoisomerase II, a crucial enzyme involved in DNA replication and cell division. For example, derivatives of cyclopropyl-containing quinolines have shown inhibitory activity against mammalian topoisomerase II, translating to potential anticancer properties (M. Wentland et al., 1993).

Anti-Inflammatory and Analgesic Activity

Compounds featuring cyclopropyl and pyrimidine moieties have been investigated for their anti-inflammatory and analgesic activities, demonstrating the potential of such structures in pain management and inflammatory conditions (A. Abu‐Hashem & M. Youssef, 2011).

Antiviral Activity

Derivatives with cyclopropyl and pyrimidine rings have been synthesized and evaluated for antiviral properties, specifically against cytomegalovirus (CMV) and other viral pathogens, indicating the relevance of such structures in developing new antiviral drugs (Shaoman Zhou et al., 2004).

Cognitive Enhancement and Wake Promotion

Certain piperidine derivatives, which might share structural similarities with the compound , have demonstrated cognitive-enhancing effects and wake-promoting activities, suggesting potential applications in treating cognitive disorders and sleep-related conditions (R. Hudkins et al., 2014).

Anticancer Activity

The structural framework of cyclopropyl and pyrimidine has been incorporated into molecules showing promising anticancer activities. This suggests the potential utility of such compounds in oncology research, targeting various cancer types through mechanisms such as angiogenesis inhibition and DNA interaction (Vinaya Kambappa et al., 2017).

Properties

IUPAC Name

6-cyclopropyl-3-[[1-(2-hydroxycyclobutyl)piperidin-4-yl]methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c21-16-4-3-15(16)19-7-5-12(6-8-19)10-20-11-18-14(9-17(20)22)13-1-2-13/h9,11-13,15-16,21H,1-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAEQVUCJNIEJFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CC3CCN(CC3)C4CCC4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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